molecular formula C17H16F3N3 B3137665 2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine CAS No. 439111-23-6

2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B3137665
CAS No.: 439111-23-6
M. Wt: 319.32 g/mol
InChI Key: XVMCNYIVGDNEIH-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. It belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds, which are notable for their versatile biological activities and significance in targeted cancer therapy . These compounds are recognized as potent scaffolds for developing protein kinase inhibitors (PKIs), playing a critical role in disrupting aberrant signaling pathways in cancers . The core pyrazolo[1,5-a]pyrimidine structure acts as a privileged pharmacophore that can mimic purine bases, allowing it to function as an ATP-competitive inhibitor for various kinases . Its derivatives have demonstrated efficacy in inhibiting a range of kinases, including Pim-1, FLT-3, CDK2, and TRKA, which are attractive targets in oncology for their roles in cell survival, proliferation, and tumor progression . The strategic incorporation of the 3-(trifluoromethyl)benzyl moiety at the 6-position is of particular interest; the trifluoromethyl group is known to enhance a compound's lipophilicity, metabolic stability, and overall bioavailability, making it a valuable modification for optimizing the drug-like properties of research compounds . This derivative is intended for use in biochemical and cellular assays to investigate kinase function, for structure-activity relationship (SAR) studies to optimize lead compounds, and for in vitro evaluation of antiproliferative effects. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product data sheet for detailed handling and safety information.

Properties

IUPAC Name

2,5,7-trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3/c1-10-7-16-21-11(2)15(12(3)23(16)22-10)9-13-5-4-6-14(8-13)17(18,19)20/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMCNYIVGDNEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C(=NC2=C1)C)CC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137922
Record name 2,5,7-Trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439111-23-6
Record name 2,5,7-Trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439111-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,7-Trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine has the molecular formula C17H16F3N3 and a molecular weight of 319.32 . It is also known as 2,5,7-trimethyl-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine or Pyrazolo[1,5-a]pyrimidine, 2,5,7-trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]- .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidines have attracted significant attention in drug design and discovery due to their diverse biological activities . Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anticancer, anti-inflammatory, analgesic, antioxidant, anti-convulsant, anti-microbial, anti-mycobacterial, anti-amoebic, anti-depressant, hypotensive, and ACE inhibitory activities .

PI3Kδ Inhibitors

Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is an enzyme involved in various cellular processes, including cell growth, proliferation, differentiation, survival, and intracellular trafficking. It is often overexpressed in cancer cells, making it a target for drug development .

One study synthesized a library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their activity as PI3Kδ inhibitors. Among these compounds, CPL302415, also known as compound 6 , exhibited the highest activity, with an IC50 value of 18 nM for PI3Kδ. This compound also showed good selectivity for PI3Kδ relative to other PI3K isoforms .

Anticancer Agents

Trifluoromethyl pyrimidine derivatives, which share structural similarities with this compound, have demonstrated anticancer activities . These compounds have shown antiproliferative action against human colon cancer cell lines and can induce apoptosis via the mitochondrial apoptotic pathway .

One study synthesized a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety and assessed their antifungal, insecticidal, and anticancer activities . The results indicated that these compounds hold promise as potential anticancer agents.

Synthesis and Functionalization

The synthesis and functionalization of pyrazolo[1,5-a]pyrimidines have been explored to generate diverse structures with potential biological applications . Various methods, including microwave irradiation and palladium-catalyzed C–H activation, have been employed to synthesize and modify pyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of these enzymes, preventing their interaction with substrates and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment.

Comparison with Similar Compounds

Key Observations:

Positional Influence of Trifluoromethyl Groups :

  • The target compound’s trifluoromethyl group on the benzyl substituent (position 6) contrasts with PHTPP’s 5,7-bis(trifluoromethyl) configuration . Position 7 trifluoromethyl groups are common in kinase inhibitors (e.g., 6k, 6l), suggesting the target’s substitution at position 6 may alter target specificity .
  • Trifluoromethyl groups enhance binding to hydrophobic pockets in kinases (e.g., Pim1) and improve metabolic stability .

Role of Methyl Groups: The 2,5,7-trimethyl configuration in the target compound may improve metabolic stability compared to compounds with polar substituents (e.g., 6k’s cyclohexylamino group) .

Benzyl vs. Aryl Substitutions :

  • The 3-(trifluoromethyl)benzyl group at position 6 introduces steric bulk compared to smaller aryl groups (e.g., 3-phenyl in PHTPP). This may impact binding affinity to targets like ESR2 or kinases .

Structure-Activity Relationship (SAR) Insights

  • Hydrophobic Substituents : Hydrophobic groups at position 3 (e.g., naphthyl in 6k) enhance kinase binding, as seen in Pim1 inhibitors . The target’s 6-benzyl group may mimic this effect but at a distinct position.
  • Electron-Withdrawing Groups : Trifluoromethyl groups at position 7 (6k, 6l) improve potency, whereas the target’s 6-substitution may shift electronic effects .
  • Methylation : Methyl groups at positions 2, 5, and 7 in the target compound could reduce metabolic oxidation compared to analogues with unprotected hydrogen atoms .

Biological Activity

2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. The specific compound can be synthesized through various methods that allow for structural modifications at positions 2, 5, and 6 of the pyrazolo core. Recent advancements have focused on optimizing reaction conditions to enhance yields and reduce toxicity .

Biological Activity

The biological activities of this compound include:

1. Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cancer lines such as PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung) cells at concentrations as low as 5 μg/mL. These effects are attributed to their ability to interfere with critical signaling pathways involved in cell growth and survival .

2. Enzyme Inhibition
The compound has been identified as a potential inhibitor of casein kinase 2 (CSNK2), an enzyme implicated in various cancers and viral infections. In vitro studies have shown that modifications to the pyrazolo scaffold can enhance binding affinity and selectivity towards CSNK2. For example, the introduction of a triazole group has been noted to improve metabolic stability while maintaining potent inhibitory activity against CSNK2 and β-coronaviruses .

3. Antiviral Properties
In addition to its anticancer effects, certain derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as antiviral agents. They have demonstrated activity against β-coronaviruses in vitro by targeting host cell pathways essential for viral replication. This dual functionality highlights the compound's potential in treating both cancer and viral infections .

Case Studies

Several studies have explored the biological activity of related compounds within the pyrazolo[1,5-a]pyrimidine class:

StudyCompound TestedBiological ActivityKey Findings
Various derivativesAnticancerInhibition of cell proliferation in PC3 and A549 cells
CSNK2 inhibitorsEnzyme inhibitionPotent inhibitors with improved metabolic stability
Triazole-substituted derivativesAntiviralEffective against β-coronaviruses in vitro

Q & A

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between substituted pyrazole amines and β-diketones or β-ketoesters. For example, cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate yields intermediates, followed by hydrolysis and amidation . To synthesize the target compound, modifications may include using 3-(trifluoromethyl)benzyl substituents during the alkylation step. Key parameters to optimize include reaction temperature (e.g., 433–458 K for dehydration ), solvent selection (e.g., ethanol/ethyl acetate for crystallization ), and purification via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray diffraction (XRD): Determines bond lengths, angles, and crystal packing. For example, pyrazolo[1,5-a]pyrimidine cores often exhibit near-planar geometries (mean deviation: 0.006(2) Å) with substituent-dependent dihedral angles (e.g., 10.3°–69.95° for aryl rings ).
  • NMR/IR spectroscopy: Confirms functional groups and substitution patterns. ¹H NMR can distinguish methyl groups (δ 2.1–2.5 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹³C NMR) .
  • Refinement parameters: Use R values (e.g., R1 < 0.055) and S-factors (e.g., 1.08) to validate crystallographic models .

Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives?

These compounds exhibit activity against kinases (e.g., TRK, CDK9 ), proteases (e.g., cathepsin K/B ), and GPCRs (e.g., serotonin receptors ). The trifluoromethyl and benzyl groups enhance lipophilicity and target binding, as seen in analogs with IC50 values of 25–45 µM against cathepsins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize inhibitory potency?

  • Systematic substitution: Vary substituents at positions 2, 5, 6, and 6. For example, methyl groups at positions 2 and 5 improve metabolic stability, while 3-(trifluoromethyl)benzyl enhances kinase selectivity .
  • Bioisosteric replacement: Replace trifluoromethyl with chloro or bromo groups to assess steric/electronic effects .
  • Crystallographic docking: Use resolved protein structures (e.g., TRK kinase ) to model interactions.
Substituent Biological Activity Reference
2,5-DimethylImproved cathepsin K inhibition (IC50 ~25 µM)
6-[3-(CF₃)benzyl]Enhanced kinase selectivity
7-OxoAngiotensin II antagonism (oral bioavailability)

Q. How can computational methods predict metabolic stability and toxicity?

  • ADMET modeling: Use tools like SwissADME to predict CYP450 metabolism. For example, trifluoromethyl groups reduce oxidative degradation .
  • Molecular dynamics (MD): Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots.
  • Density functional theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Q. How to resolve contradictions in biological activity data across studies?

  • Control for assay conditions: Variations in cell lines (e.g., HEPG2 vs. HEK293) or buffer pH can alter IC50 values .
  • Validate target engagement: Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream signaling).
  • Analyze crystallographic data: Confirm binding modes; e.g., Cl⋯Cl interactions (3.475 Å) stabilize active conformations .

Q. What strategies improve synthetic yield and purity for scale-up?

  • Optimize crystallization: Slow evaporation of ethanol/ethyl acetate (1:1) yields high-quality crystals .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from hours to minutes) while maintaining yields >65% .
  • HPLC purification: Use C18 columns with acetonitrile/water gradients to isolate isomers .

Methodological Considerations

  • Crystallization solvents (methanol, ethanol, acetone) influence polymorphism and packing interactions .
  • Refinement protocols: Merge Friedel pairs for non-centrosymmetric structures and apply SHELXL for anisotropic displacement parameters .
  • Biological assays: Include positive controls (e.g., ocinaplon for anxiolytic activity ) and validate with dose-response curves.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine

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